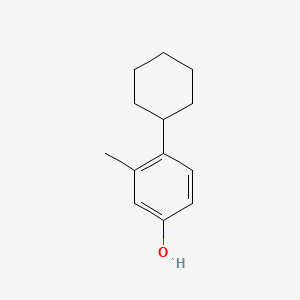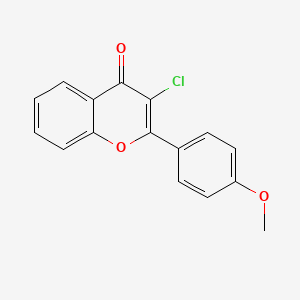
n-Oléoyl sérinol
Vue d'ensemble
Description
N-Oleoyl serinol is an analog of ceramide and an agonist of the cannabinoid receptor GPR119 . It has been found in E. coli that express human microbiota N-acyl synthase (hmNAS) genes .
Synthesis Analysis
The synthesis and biological evaluation of azido-N-oleoyl serinol has been reported . It mimics biofunctional lipid ceramides and has shown to be capable of click reactions for cell membrane imaging in Jurkat and human brain microvascular endothelial cells .Molecular Structure Analysis
N-oleoyl serinol contains a total of 65 bonds; 24 non-H bonds, 2 multiple bonds, 18 rotatable bonds, 2 double bonds, 1 secondary amide (aliphatic), 2 hydroxyl groups, and 2 primary alcohols .Chemical Reactions Analysis
Azido-functionalized N-oleoyl serinol has been incorporated and visualized in Jurkat cells, mouse brain astrocytes, 3T3 fibroblasts, and human brain microvascular endothelial cells . It has shown to be capable of click reactions for cell membrane imaging .Applications De Recherche Scientifique
Imagerie de la membrane cellulaire
La n-Oléoyl sérinol a été utilisée dans la synthèse et l'évaluation biologique de la this compound fonctionnalisée par azido . Ce composé mime les lipides biofonctionnels de la céramide et s'est avéré capable de réactions de clic pour l'imagerie de la membrane cellulaire dans les cellules Jurkat et les cellules endothéliales microvasculaires cérébrales humaines .
Induction de l'apoptose
La this compound est une molécule mimant la céramide qui induit l'apoptose dans les cellules de neuroblastome à division rapide, mais pas dans les cellules au repos ou différenciées .
Activation de la protéine kinase C atypique (aPKC)
La this compound active la protéine kinase C atypique (aPKC) et induit la formation de complexes associés à l'aPKC avec des protéines de polarité dans des expériences sur les cellules souches .
Liaison des anticorps
La this compound s'est avérée se lier à un anticorps hautement spécifique contre la céramide .
Cible pour les candidats médicaments à petites molécules
L'aPKC, qui est activée par la this compound, a été évaluée avec succès en tant que cible pour les candidats médicaments à petites molécules contre les cellules cancéreuses du pancréas .
Régulation de la production d'hormones métaboliques et de l'homéostasie du glucose
La this compound, une molécule amphiphile produite par les bactéries gastro-intestinales, régule la production d'hormones métaboliques et l'homéostasie du glucose chez l'hôte .
Activité anticancéreuse
La this compound présente une activité anticancéreuse .
Agoniste du récepteur couplé aux protéines G, GPR-119
La this compound agit comme un agoniste du récepteur couplé aux protéines G, GPR-119 .
Mécanisme D'action
Target of Action
n-Oleoyl serinol, a ceramide analog, primarily targets pluripotent embryoid body-derived cells (EBCs) in stem cell therapy . It plays a crucial role in inhibiting the development of teratomas in stem cells .
Mode of Action
n-Oleoyl serinol interacts with its targets by triggering apoptosis in remaining pluripotent EBCs . This interaction results in the prevention of teratoma formation and promotes the enrichment of EBC cells that proceed to neural differentiation post-transplantation .
Biochemical Pathways
It is known that sphingolipids such as ceramide are strictly compartmentalized to function in distinct differentiation programs . n-Oleoyl serinol, being a ceramide analog, is likely to affect similar pathways.
Pharmacokinetics
It is known that the compound’s structure and supramolecular organization have been determined by single-crystal x-ray diffraction .
Result of Action
The action of n-Oleoyl serinol results in the induction of apoptosis in pluripotent EBCs, prevention of teratoma formation, and enrichment of EBC cells that undergo neural differentiation after transplantation . This can be visualized in cell membrane imaging in Jurkat and human brain microvascular endothelial cells .
Action Environment
The action, efficacy, and stability of n-Oleoyl serinol can be influenced by various environmental factors. For instance, the gut microbiota can produce small lipid metabolites that specifically modulate the activity of several G protein-coupled receptors (GPCRs) . .
Avantages Et Limitations Des Expériences En Laboratoire
N-Oleoyl serinol has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, it is not toxic at low concentrations. However, there are some limitations to its use in laboratory experiments. It is difficult to control the concentration of NOS in a solution, and it is difficult to measure the effects of NOS on a cellular level.
Orientations Futures
There are several potential future directions for research involving N-Oleoyl serinol. One potential direction is to study the role of NOS in the development of cancer. Additionally, further research could be done to study the effects of NOS on inflammation and neurological disorders. Additionally, further research could be done to study the mechanism of action of NOS and to develop methods to control its concentration in a solution. Finally, further research could be done to develop methods to measure the effects of NOS on a cellular level.
Propriétés
IUPAC Name |
(Z)-N-(1,3-dihydroxypropan-2-yl)octadec-9-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)22-20(18-23)19-24/h9-10,20,23-24H,2-8,11-19H2,1H3,(H,22,25)/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDVTFHRZXBSJM-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72809-08-6 | |
| Record name | Oleamide serinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072809086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OLEAMIDE SERINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF9YCD0Z75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: N-oleoyl serinol mimics the function of natural ceramides, specifically in their role in inducing apoptosis. [, ] This effect is particularly pronounced in pluripotent cells like embryonic stem cells (ES cells) and embryoid body-derived cells (EBCs). [] Mechanistically, S18 appears to exert its pro-apoptotic effect through the upregulation of prostate apoptosis response-4 (PAR-4) in these cells. [, ] Additionally, S18 has been shown to influence the migration and polarity of neural progenitor cells (NPCs) in vitro and in vivo. [] This effect is likely mediated by S18's interaction with atypical protein kinase ζ/λ (aPKC) and Cdc42, proteins involved in cell polarity and motility. []
A: A major concern in stem cell therapy is the risk of teratoma formation - tumors arising from undifferentiated stem cells. N-oleoyl serinol has been shown to selectively eliminate pluripotent mouse and human stem cells, effectively preventing teratoma formation in transplantation models. [] This selective apoptosis induced by S18 enriches for neural precursors in ES cell-derived neural transplants, improving the safety profile of these cells for therapeutic applications. []
A: Research suggests that N-oleoyl serinol plays a crucial role in regulating neural progenitor cell (NPC) motility, a process critical for proper brain development. [] Depleting natural sphingolipids, the class of molecules to which ceramides belong, disrupts NPC migration. [] This disruption can be rescued by introducing S18, highlighting its importance in guiding NPC movement and ultimately influencing brain organization during development. []
A: Yes, N-oleoyl serinol has been used as a tool to investigate the roles of ceramides in various cellular processes. For instance, by utilizing S18, researchers demonstrated that complex gangliosides, a class of glycosphingolipids, might protect developing neurons against ceramide-induced apoptosis. [] This protective effect appears to be mediated by the upregulation of MAPK signaling and downregulation of PAR-4 expression. [] Furthermore, S18 has been instrumental in elucidating the role of ceramide-activated aPKC in the formation of primary cilia, sensory organelles important for various cellular functions. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





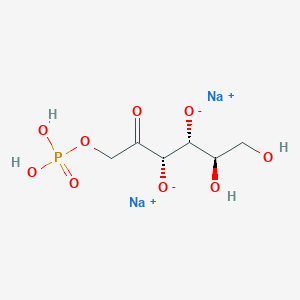
![Methyl 3-chloro-6-[[1-(difluoromethyl)pyrazole-3-carbonyl]amino]benzothiophene-2-carboxylate](/img/structure/B1660109.png)
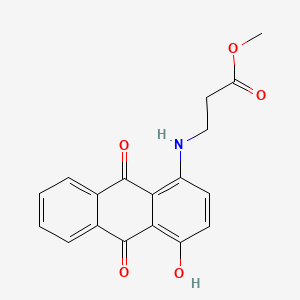
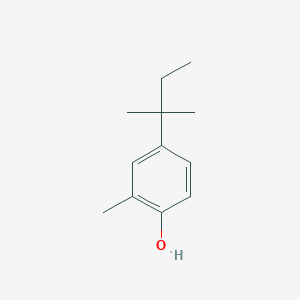



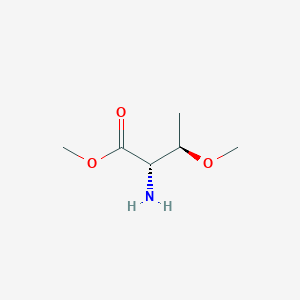
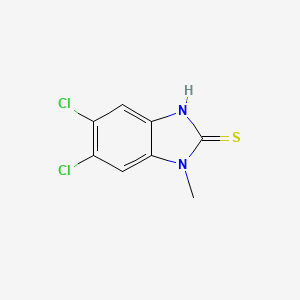
![3-[1-(Hydroxyamino)ethylidene]-1-methylquinoline-2,4(1H,3H)-dione](/img/structure/B1660119.png)
